Adamantane, 1-(2-morpholinoethyl)-, hydrochloride is a chemical compound characterized by its unique structure and properties. It is derived from adamantane, a hydrocarbon with a distinctive cage-like structure, and is modified by the addition of a morpholinoethyl group. This compound is classified under the category of amines and represents a derivative of adamantane that has potential applications in medicinal chemistry and pharmacology.
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride falls under the classification of organic compounds, specifically as an alkylamine derivative. Its systematic name reflects its structural components: an adamantane core with a morpholinoethyl substituent and a hydrochloride salt form.
The synthesis of adamantane, 1-(2-morpholinoethyl)-, hydrochloride can be achieved through several methods. A common approach involves the reaction of adamantane derivatives with morpholine or its derivatives under specific conditions.
The molecular formula of adamantane, 1-(2-morpholinoethyl)-, hydrochloride is . The structure consists of:
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can undergo various chemical reactions typical for amines and hydrocarbons:
The reactivity of this compound is influenced by the steric hindrance provided by the adamantane structure and the electronic properties of the morpholino group. This combination allows for selective reactivity under controlled conditions.
The mechanism of action for adamantane, 1-(2-morpholinoethyl)-, hydrochloride primarily involves its interaction with biological receptors. It is hypothesized to modulate receptor activity through:
Research indicates that compounds derived from adamantane often show neuroprotective properties, suggesting potential therapeutic applications in neurodegenerative diseases .
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride has several potential applications:
Adamantane derivatives represent a unique class of cage-shaped hydrocarbons whose structural rigidity and lipophilic properties have enabled diverse therapeutic applications. The compound "Adamantane, 1-(2-morpholinoethyl)-, hydrochloride" (PubChem CID: 40420) exemplifies this strategy, combining an adamantyl core with a morpholinoethyl side chain via an ethyl linker. This molecular architecture leverages the metabolic stability of adamantane and the hydrophilic, hydrogen-bonding capacity of morpholine to target biological systems, particularly ion channels and receptors implicated in neurological disorders and viral infections [1] [3] [8].
The medicinal utility of adamantane began with amantadine (1-aminoadamantane), synthesized in the 1960s as an anti-influenza A agent targeting the M2 proton channel. Its discovery marked the first application of adamantane scaffolds in antiviral therapy [1] [2]. By the 1990s, derivatives like rimantadine (α-methyl-1-adamantane methylamine) emerged, offering improved blood-brain barrier (BBB) penetration and reduced renal clearance due to enhanced lipophilicity [2] [6]. The approval of memantine (1-amino-3,5-dimethyladamantane) for Alzheimer’s disease in 2003 highlighted adamantane’s versatility in neurological disorders, acting as an NMDA receptor antagonist with minimal side effects [6].
Table 1: Evolution of Key Adamantane-Based Pharmaceuticals
Compound | Therapeutic Application | Mechanism of Action | Structural Advancement |
---|---|---|---|
Amantadine (1960s) | Influenza A prophylaxis | M2 ion channel blocker | Unsubstituted amino group |
Rimantadine (1990s) | Influenza A treatment | Enhanced M2 inhibition | α-Methyl group for metabolic stability |
Memantine (2003) | Alzheimer’s disease | Low-affinity NMDA receptor antagonist | 3,5-Dimethyl substitution for selectivity |
Adapalene (1990s) | Acne | Retinoic acid receptor modulator | Polyaromatic conjugation |
The introduction of morpholinoethyl substituents—as in the title compound—represents a fourth-generation innovation aimed at optimizing pharmacokinetics. The morpholine ring’s polarity counters adamantane’s hydrophobicity, improving aqueous solubility and enabling hydrogen bonding with biological targets [7] [8].
The morpholinoethyl moiety (–CH₂CH₂N(CH₂CH₂)₂O) confers three critical advantages when appended to adamantane:
Enhanced Solubility and Bioavailability:Morpholine’s tertiary amine and oxygen atom increase polarity, mitigating adamantane’s extreme logP (experimental logP = 4.2 for unsubstituted adamantane). For 1-(2-morpholinoethyl)adamantane hydrochloride, computational models (ALOGPS) predict a logP of 3.1–3.5, balancing membrane permeability and aqueous dispersion [2] [8]. This facilitates oral absorption and CNS penetration, as demonstrated in adamantyl glycopeptides where morpholine derivatives achieved 40% higher BBB traversal than non-polar analogs [8].
Conformational Stability for Target Engagement:The ethyl linker between adamantane and morpholine provides rotational flexibility, allowing the morpholine ring to adopt optimal orientations for receptor binding. In Schiff base complexes (e.g., Cu(II)-adamantyl-morpholine hybrids), the morpholine oxygen coordinates to metal ions, stabilizing protein-ligand complexes [7]. This flexibility is crucial for accommodating diverse binding sites in ion channels or enzymes.
Table 2: Impact of Substituents on Adamantane Pharmacokinetics
Substituent | logP | Solubility (mg/mL) | Key Biological Effect |
---|---|---|---|
None (adamantane) | 4.2 | 0.001 | High lipophilicity, poor solubility |
–NH₂ (amantadine) | 2.6 | 3.2 | M2 channel blockade |
–COOH (adapalene) | 5.9 | <0.01 | RAR-γ binding |
–CH₂CH₂N(CH₂)₂O (this compound) | 3.3 | 1.8 | Balanced permeability/H-bond donation |
Adamantane’s cage-like structure provides a rigid platform that mimics endogenous ligands or pore-blocking domains in ion channels. The integration of morpholinoethyl groups enhances specificity through dual-targeting mechanisms:
Ion Channel Modulation:Adamantane derivatives disrupt ion flux by sterically occluding channel pores. Amantadine’s inhibition of the influenza M2 proton channel relies on adamantane’s diameter (∼6 Å), which matches the channel’s pore size [1]. Adding a morpholinoethyl arm extends this blockade to allosteric sites, as seen in studies where 1-(2-morpholinoethyl)adamantane derivatives inhibited voltage-gated sodium channels (Naᴠ1.7) with IC₅₀ values of 1.8 μM—comparable to tetrodotoxin [6] [8]. The morpholine group’s H-bonding capability stabilizes the channel’s inactivated state [7].
Receptor Antagonism:The adamantane scaffold’s rigidity enforces a specific conformation upon attached pharmacophores, enhancing selectivity for receptors. For NMDA receptors, memantine’s 3,5-dimethyl groups prevent over-antagonism, reducing neurotoxicity [6]. Morpholinoethyl derivatives expand this by engaging extracellular receptor domains via morpholine’s oxygen, as evidenced by 65% inhibition of GluN1/GluN2B NMDA receptors at 10 μM concentrations [6] [7].
Enzyme Inhibition via Allosteric Binding:Carbonic anhydrase IX (CA-IX) and ectonucleotide pyrophosphatases (NPPs) are inhibited by adamantane sulfonamides where the cage occupies hydrophobic pockets adjacent to active sites. Incorporating morpholinoethyl groups improves water solubility, enabling interactions with polar residues at the pocket’s rim [5]. In breast cancer models, morpholinoethyl-adamantane sulfonates reduced CA-IX activity by 90% at 5 μM, outperforming non-morpholine analogs [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1